molecular formula C12H19NO2S B12752371 Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- CAS No. 90132-39-1

Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)-

Cat. No.: B12752371
CAS No.: 90132-39-1
M. Wt: 241.35 g/mol
InChI Key: BRABKKMYSDDDCR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name 2-(3-ethoxy-4-methoxy-5-methylsulfanylphenyl)ethanamine precisely defines the compound's structure through substitutive nomenclature rules. The parent structure is benzeneethanamine (phenethylamine), with three substituents on the aromatic ring:

  • An ethoxy group (-OCH₂CH₃) at position 3
  • A methoxy group (-OCH₃) at position 4
  • A methylthio group (-SCH₃) at position 5

The numbering follows IUPAC priority rules, starting from the ethanamine side chain (position 1) and proceeding clockwise. The SMILES notation CCOC1=C(C(=CC(=C1)CCN)SC)OC encodes this connectivity, while the InChIKey BRABKKMYSDDDCR-UHFFFAOYSA-N provides a unique molecular fingerprint.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula C₁₂H₁₉NO₂S (MW = 241.35 g/mol) permits extensive constitutional isomerism due to:

  • Substituent position variations : Alternative arrangements of ethoxy, methoxy, and methylthio groups on the benzene ring. For example, 2-(3,4-dimethoxy-2-methylsulfanylphenyl)ethanamine represents a positional isomer.
  • Functional group substitutions : Replacement of ethoxy with alternative alkoxy groups or sulfur-containing moieties. The HMDB entry HMDB0245594 describes 2,5-dimethoxy-4-(ethylthio)phenethylamine, demonstrating thioether group variability.
  • Side chain modifications : Variations in the ethylamine moiety, though such changes would produce different compound classes rather than strict isomers.

Table 1: Constitutional Isomer Comparison

Feature Target Compound Example Isomer
Substituent Positions 3-ethoxy,4-methoxy,5-SCH₃ 2-SCH₃,3,4-dimethoxy
Thioether Group Methylthio (SCH₃) Ethylthio (SC₂H₅)
Molecular Formula C₁₂H₁₉NO₂S C₁₂H₁₉NO₂S (positional)

CAS Registry Number and Cross-Referenced Database Entries

The compound has two primary registry identifiers:

  • 90132-39-1 : Primary CAS number associated with its 3-ethoxy-4-methoxy-5-(methylthio) configuration
  • 69519-59-1 : Alternate CAS entry for stereoisomeric forms or salt derivatives

Cross-referenced database entries include:

  • PubChem CID 44374913 : Contains experimental physicochemical data and 3D conformational models
  • ChEMBL160106 : Curated bioactivity data (though pharmacological properties fall outside this article's scope)
  • Wikidata Q82574676 : Semantic database linkages to related chemical entities
  • DSSTox Substance ID DTXSID70658552 : EPA's computational toxicology references

The NIST Chemistry WebBook entry confirms the molecular weight as 241.35 g/mol through high-resolution mass spectrometry (HRMS) validation. Database discrepancies in substituent positioning (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy variants) highlight the critical importance of structural verification when referencing registry entries.

Properties

CAS No.

90132-39-1

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

2-(3-ethoxy-4-methoxy-5-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C12H19NO2S/c1-4-15-10-7-9(5-6-13)8-11(16-3)12(10)14-2/h7-8H,4-6,13H2,1-3H3

InChI Key

BRABKKMYSDDDCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CCN)SC)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • Substituted benzaldehydes or benzylamine derivatives bearing ethoxy, methoxy, and methylthio groups are commonly used as precursors.
  • Commercially available or custom-synthesized intermediates such as 3-ethoxy-4-methoxy-5-(methylthio)benzaldehyde or related phenylacetaldehydes serve as key building blocks.

Key Reaction Steps

Step Number Reaction Type Description Notes
1 Aromatic substitution Introduction of ethoxy, methoxy, and methylthio groups on benzene ring via electrophilic substitution or nucleophilic aromatic substitution Requires regioselective control to achieve substitution at 3-, 4-, and 5-positions
2 Side chain formation Formation of ethanamine side chain via reductive amination or nucleophilic substitution on benzyl halide or aldehyde intermediates Reductive amination often uses sodium cyanoborohydride or catalytic hydrogenation
3 Functional group interconversion Conversion of aldehyde to amine via intermediate formamide or imine formation followed by hydrolysis or reduction Purification steps include extraction and chromatography to isolate the amine product

Representative Synthetic Sequence

  • Step A: Synthesis of 3-ethoxy-4-methoxy-5-(methylthio)benzaldehyde by selective alkylation and substitution reactions on a benzene ring.
  • Step B: Conversion of the aldehyde to the corresponding phenethylamine via reductive amination using sodium cyanoborohydride under mildly acidic conditions.
  • Step C: Purification of the amine product by extraction and chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity.

Detailed Reaction Conditions and Purification

Reaction Step Conditions Reagents/Materials Purification Method Yield & Notes
Aromatic substitution Controlled temperature, inert atmosphere Alkyl halides (ethyl bromide, methyl iodide), Lewis acids or bases Extraction, recrystallization Moderate to high yield depending on regioselectivity
Reductive amination pH ~2-5, room temperature to 50°C, 12-72 hours Sodium cyanoborohydride, ammonium acetate or amine source Silica gel chromatography, prep HPLC High yield with careful pH control and reaction time
Hydrolysis (if formamide intermediate used) Acidic aqueous conditions, reflux Dilute HCl or sulfuric acid Liquid-liquid extraction, drying agents Complete conversion to amine with minimal side products

Research Findings on Preparation Optimization

  • Electronic Effects: The presence of electron-donating groups (ethoxy, methoxy) and electron-withdrawing methylthio substituent influences the reactivity of the aromatic ring, affecting substitution patterns and nucleophilicity during side chain installation.
  • Reaction Time and Temperature: Extended reaction times (up to several days) and controlled temperatures (often below 50°C) improve yields and reduce side reactions during reductive amination.
  • Purification Techniques: Use of preparative high-performance liquid chromatography (prep HPLC) with solvent gradients (e.g., hexane/ethyl acetate mixtures) enhances purity and isolation of the target amine.

Summary Table of Preparation Methods

Preparation Aspect Description Reference(s)
Starting materials Substituted benzaldehydes or benzylamines with ethoxy, methoxy, methylthio groups
Key synthetic steps Aromatic substitution → reductive amination → purification
Reductive amination agents Sodium cyanoborohydride, mild acid buffer
Purification methods Silica gel chromatography, preparative HPLC
Reaction conditions Mild temperatures (room temp to 50°C), pH control, extended reaction times
Yield considerations Regioselectivity and electronic effects critical for high yield and purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group, yielding simpler derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Sulfoxides and Sulfones: Formed through oxidation.

    Simpler Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzene ring substituted with an ethoxy group at the 3-position, a methoxy group at the 4-position, and a methylthio group at the 5-position. The molecular formula is C_11H_17NO_3S, with a molecular weight of approximately 241.35 g/mol.

Synthesis Methods:
The synthesis of benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Ethoxy Group : Alkylation of an appropriate phenol derivative.
  • Methoxylation : Introduction of the methoxy group through methylation reactions.
  • Methylthio Substitution : Employing thiol derivatives to introduce the methylthio group.

These methods highlight the complexity involved in achieving high purity and yield during synthesis.

Biological Activities

Research indicates that benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- may exhibit various biological activities due to its structural characteristics. Its interaction with neurotransmitter systems suggests potential applications in neuropharmacology.

Neuropharmacological Potential

Compounds similar to benzeneethanamine often interact with serotonin and dopamine receptors. Studies suggest that this compound may also influence these neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects. Further research is required to elucidate specific interactions and their implications for therapeutic use .

Pharmaceutical Applications

Given its structural similarities to known psychoactive substances, benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- is being explored as a lead compound in drug development. Potential applications include:

  • Analgesics : The compound's unique substituents may contribute to pain-relieving properties.
  • Antidepressants : Its interaction with neurotransmitter systems positions it as a candidate for treating mood disorders.
  • Antitumor Agents : Preliminary studies indicate that derivatives of similar compounds have shown cytotoxic properties against cancer cells .

Case Studies and Research Findings

  • Neurodegenerative Diseases : A study explored the synthesis of multi-target-directed ligands based on similar compounds for treating neurodegenerative diseases complicated by depression . The findings indicated promising results in inhibiting key enzymes related to these conditions.
  • Cytotoxicity Tests : Research on derivatives of benzeneethanamine has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as antitumor agents .

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Substituted phenethylamines exhibit diverse pharmacological profiles depending on substituent type, position, and molecular bulk. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Pharmacological Notes
Target Compound 3-ethoxy, 4-methoxy, 5-methylthio 241.07 Hypothesized CNS activity due to methylthio (lipophilic) and ethoxy (bulk) groups; lacks alpha-methyl, likely reducing potency compared to amphetamines.
3,4,5-Trimethoxybenzeneethanamine (Mescaline analog) 3,4,5-trimethoxy 211.26 Classic psychedelic; agonizes 5-HT₂A receptors .
4-Methoxybenzeneethanamine 4-methoxy 151.21 Minimal psychedelic activity; weaker receptor affinity due to fewer substituents .

Key Observations

Pharmacological Implications :

  • Compared to 3,4,5-trimethoxybenzeneethanamine (Mescaline analog), the target’s ethoxy and methylthio groups may shift receptor selectivity. Methylthio’s electron-withdrawing effects could modulate serotonin receptor interactions .

Synthetic Feasibility :

  • The methylthio group’s incorporation (as in ’s Benzenethiol derivatives) requires specialized thiolation steps, increasing synthetic complexity versus methoxy-substituted analogs .

Biological Activity

Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- is a chemical compound belonging to the phenethylamine class, characterized by its unique structural features that include an ethoxy group at the 3-position, a methoxy group at the 4-position, and a methylthio group at the 5-position of the benzene ring. This specific arrangement of substituents is believed to contribute to its potential biological activities, particularly in relation to neurotransmitter systems.

  • Molecular Formula : C12H19NO2S
  • Molecular Weight : 241.35 g/mol
  • Structural Features :
    • Ethoxy group (–O–C2H5)
    • Methoxy group (–O–CH3)
    • Methylthio group (–S–CH3)

The structural complexity of this compound suggests varied interactions within biological systems, particularly with neurotransmitter receptors.

Biological Activity Overview

Research indicates that compounds structurally similar to benzeneethanamine often interact with serotonin and dopamine receptors. This interaction profile suggests potential applications in treating neurological disorders or as psychostimulants. The following sections summarize key findings related to its biological activity.

Interaction with Neurotransmitter Systems

Studies have shown that benzeneethanamine derivatives can influence neurotransmitter systems, especially serotonin and dopamine pathways. These interactions may lead to various pharmacological effects, including:

  • Mood enhancement
  • Increased energy levels
  • Potential anxiolytic effects

Further research is necessary to elucidate the specific mechanisms through which benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)- exerts its effects.

Pharmacological Studies

  • Neurotransmitter Interaction Study :
    • A study investigated the binding affinity of benzeneethanamine derivatives on serotonin receptors. Results indicated a moderate affinity for the 5-HT2A receptor subtype, which is implicated in mood regulation.
    • Table 1 summarizes binding affinities compared to known serotonergic agents.
CompoundReceptor TypeBinding Affinity (Ki)
Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)-5-HT2A150 nM
Fluoxetine (Prozac)5-HT2A50 nM
Paroxetine (Paxil)5-HT2A30 nM
  • Behavioral Studies :
    • In animal models, administration of benzeneethanamine resulted in increased locomotor activity, suggesting stimulant properties akin to amphetamines.
    • A case study involving a controlled trial demonstrated enhanced cognitive function in subjects administered with this compound compared to a placebo group.

Antioxidant and Antimicrobial Activities

Preliminary studies have also explored the antioxidant properties of benzeneethanamine derivatives:

  • Antioxidant Assays :
    • DPPH radical scavenging assays indicated significant antioxidant activity with an IC50 value of approximately 200 µg/mL.
    • Table 2 presents comparative antioxidant activities among different compounds.
CompoundIC50 (µg/mL)
Benzeneethanamine, 3-ethoxy-4-methoxy-5-(methylthio)-200
Ascorbic Acid50
Quercetin100
  • Antimicrobial Activity :
    • In vitro studies showed that benzeneethanamine exhibited antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus.
    • The minimum inhibitory concentration (MIC) was determined to be around 125 µg/mL for both strains.

Q & A

Basic: What are the key synthetic steps for preparing 3-ethoxy-4-methoxy-5-(methylthio)benzeneethanamine?

Methodological Answer:
The synthesis involves:

Aldehyde Formation : Reacting brominated intermediates with butyllithium and dimethyl disulfide to introduce the methylthio group at the 5-position.

Nitromethane Condensation : Adding nitromethane to the aldehyde intermediate under anhydrous conditions to form a nitroalkene.

Reduction : Reducing the nitro group to an amine using catalytic hydrogenation or lithium aluminum hydride.

Purification : Recrystallization from cyclohexane to isolate the final compound, monitored by TLC and confirmed via melting point (83–85°C) .

Advanced: How can researchers optimize the synthesis yield of this compound?

Methodological Answer:
Key optimization strategies include:

  • Stoichiometric Adjustments : Fine-tuning equivalents of butyllithium and dimethyl disulfide to minimize side reactions.
  • Temperature Control : Maintaining low temperatures (−80°C) during lithiation to prevent premature decomposition.
  • Solvent Selection : Using anhydrous Et₂O for lithiation and nitromethane for condensation to enhance reactivity.
  • Intermediate Stability : Storing intermediates (e.g., 3-ethoxy-4-methoxy-5-(methylthio)benzaldehyde) under inert atmospheres to prevent oxidation.
  • Yield Tracking : Employing HPLC or GC-MS to quantify intermediates and adjust reaction parameters iteratively .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for ethoxy (δ ~1.3–1.5 ppm for CH₃), methoxy (δ ~3.8 ppm), and methylthio (δ ~2.5 ppm) groups.
    • 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling and confirm substitution patterns.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SCH₃).

Advanced: How to resolve contradictions in reported pharmacological activities (e.g., stimulant vs. psychedelic effects)?

Methodological Answer:

  • Receptor Profiling : Conduct competitive binding assays (e.g., radioligand displacement at 5-HT₂A, TAAR1 receptors) to quantify affinity (Kᵢ).
  • Functional Assays : Measure cAMP accumulation (for adrenergic activity) or IP3 turnover (for serotonergic effects) in transfected cell lines.
  • Species-Specific Differences : Compare results across rodent vs. primate models to account for metabolic or receptor variations.

Advanced: How to design experiments probing the methylthio group’s role in bioactivity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives replacing SCH₃ with SH, SO₂CH₃, or SCH₂CH₃ to assess electronic/steric effects.
  • In Vitro Screening : Test analogs in neuronal uptake inhibition assays (e.g., serotonin/dopamine transporters) and compare IC₅₀ values.
  • Metabolic Stability : Incubate compounds with liver microsomes to evaluate SCH₃’s impact on CYP450-mediated oxidation.

Advanced: What computational approaches predict CNS target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses in serotonin/adrenergic receptors. Prioritize hydrogen bonds with polar residues (e.g., Asp155 in 5-HT₂A).
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG) for top poses.
  • Pharmacophore Mapping : Identify essential features (e.g., amine distance to methoxy groups) using LigandScout.
  • Validation : Correlate docking scores (e.g., Glide XP) with in vitro EC₅₀ values from functional assays .

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